An In-depth Technical Guide to 1-ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8)
An In-depth Technical Guide to 1-ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethoxy-2-methyl-3-nitrobenzene is an aromatic organic compound characterized by an ethoxy, a methyl, and a nitro group substituted on a benzene ring. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity, while the ethoxy and methyl groups modify its steric and electronic properties. This guide provides a projected profile of this compound to aid researchers in its synthesis, characterization, and safe handling.
Predicted Physicochemical Properties
The properties of 1-ethoxy-2-methyl-3-nitrobenzene can be inferred from its constituent parts and comparison with analogous structures.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C9H11NO3 | Based on chemical structure |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale yellow liquid or low-melting solid | Nitroaromatic compounds are often pale yellow. The related compound 1-ethoxy-2-nitrobenzene can be a liquid or solid depending on temperature[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and sparingly soluble in water | The ethoxy group and benzene ring confer organic solubility, a common trait for such compounds[1][2] |
| Storage Temperature | Sealed in a dry, room temperature environment is a reasonable starting point for storage. | Similar aromatic ethers and nitro compounds are stored under these conditions. |
Proposed Synthesis: Etherification of 2-Methyl-3-nitrophenol
A logical and common method for the preparation of 1-ethoxy-2-methyl-3-nitrobenzene is the Williamson ether synthesis, starting from 2-methyl-3-nitrophenol (CAS 5460-31-1).[3][4] This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol
Materials:
-
2-Methyl-3-nitrophenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An ethylating agent (e.g., ethyl iodide, diethyl sulfate)
-
A polar aprotic solvent (e.g., acetone, DMF)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3-nitrophenol in the chosen polar aprotic solvent.
-
Add a stoichiometric equivalent of the base (e.g., potassium carbonate) to the solution. Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the phenoxide salt. The progress of this step can often be monitored by a color change.
-
Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-ethoxy-2-methyl-3-nitrobenzene.[5]
Caption: Proposed Williamson ether synthesis workflow.
Predicted Spectral Data
The following spectral characteristics are predicted for 1-ethoxy-2-methyl-3-nitrobenzene based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expect complex multiplets or distinct doublets and triplets in the aromatic region (approx. δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the three substituents. The nitro group will deshield ortho and para protons most significantly.
-
Ethoxy Group (5H):
-
A quartet (2H) for the -OCH₂- protons, likely in the range of δ 4.0-4.3 ppm, due to coupling with the adjacent methyl group.
-
A triplet (3H) for the -CH₃ protons of the ethoxy group, expected around δ 1.3-1.5 ppm.
-
-
Methyl Group (3H): A singlet for the aromatic methyl protons, likely in the range of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the ethoxy group will be shifted downfield, as will the carbon attached to the nitro group.
-
Ethoxy Group (2C):
-
The -OCH₂- carbon signal is anticipated around δ 60-70 ppm.
-
The -CH₃ carbon signal is expected around δ 14-16 ppm.
-
-
Methyl Group (1C): The aromatic methyl carbon signal will likely appear around δ 15-20 ppm.
Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching: Around 2850-2980 cm⁻¹.
-
N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-45), the nitro group (-46), or cleavage of the ethyl group from the ether oxygen.
Safety and Handling
Given the lack of specific data, safety precautions should be based on those for related nitroaromatic compounds. Nitrobenzene and its derivatives are generally toxic.[2][6][7][8]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[6] Many nitroaromatic compounds can cause methemoglobinemia, leading to cyanosis.[7][8]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation.[6][7] If vapors or aerosols are generated, a suitable respirator should be worn.
-
Hand Protection: Wear impervious chemical-resistant gloves.[6]
-
Eye Protection: Use safety goggles or a face shield.[6]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[6]
-
-
Handling:
-
Storage:
-
First Aid:
-
Inhalation: Move to fresh air. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]
-
Potential Applications in Drug Discovery and Development
The structural motifs within 1-ethoxy-2-methyl-3-nitrobenzene suggest its utility as a scaffold or intermediate in medicinal chemistry.
-
Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine. This resulting aniline derivative is a common precursor in the synthesis of a vast array of pharmaceuticals.
-
Scaffold for Bioactive Molecules: The substituted benzene ring provides a rigid core onto which further chemical diversity can be introduced. The ethoxy and methyl groups can modulate lipophilicity and steric interactions with biological targets.
-
Building Block in Combinatorial Chemistry: Its functional groups allow for various chemical transformations, making it a potential building block for generating libraries of compounds for high-throughput screening in drug discovery programs.[9][10][11]
Conclusion
While specific experimental data for 1-ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8) is sparse, a comprehensive profile can be predicted based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding of its likely properties, a plausible synthetic route, and crucial safety information. It is intended to serve as a valuable resource for researchers and scientists, enabling them to approach the synthesis and utilization of this compound with a solid theoretical framework and a strong emphasis on safety. Further empirical studies are necessary to validate these predicted characteristics.
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